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Compound of Interest

Compound Name: NH-bis(PEG2-C2-acid)

Cat. No.: B8106066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

applications of NH-bis(PEG2-C2-acid), a bifunctional linker critical in the development of

targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties
NH-bis(PEG2-C2-acid), systematically named 4,7,13,16-tetraoxa-10-azanonadecanedioic

acid, is a hydrophilic, polyethylene glycol (PEG)-based linker. Its structure features a central

secondary amine with two identical polyethylene glycol chains, each terminated by a carboxylic

acid. This symmetrical design allows for the conjugation of two different molecules, making it

an essential tool in bioconjugation and drug development.[1][2]

The key physicochemical properties of NH-bis(PEG2-C2-acid) are summarized in the table

below.
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Property Value Source(s)

Systematic Name
4,7,13,16-tetraoxa-10-

azanonadecanedioic acid
[2][3][4]

Synonyms
NH-bis(PEG-2-C2-acid),

NHbis(PEG2C2acid)

CAS Number 1919044-99-7

Molecular Formula C14H27NO8

Molecular Weight 337.37 g/mol

Appearance Solid powder

Purity ≥95-98%

Solubility

Soluble in DMSO. PEG diacids

are generally soluble in water

and other organic solvents like

DMF.

pKa

Estimated to be in the range of

4-5 for the carboxylic acid

groups, typical for such

functionalities.

Storage

Powder: -20°C for up to 3

years. In solvent: -80°C for up

to 1 year.

Role in PROTAC Drug Development
The primary application of NH-bis(PEG2-C2-acid) is as a linker in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.

The linker's role is critical to the efficacy of the PROTAC. The chemical properties of the PEG

linker, such as its length, flexibility, and hydrophilicity, influence the formation and stability of the
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ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful

protein degradation. The hydrophilic nature of the PEG chain in NH-bis(PEG2-C2-acid) can

enhance the solubility and cell permeability of the resulting PROTAC molecule.

Below is a diagram illustrating the general mechanism of action for a PROTAC.
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PROTAC Mechanism of Action

Experimental Protocols
While a specific, detailed synthesis protocol for NH-bis(PEG2-C2-acid) is not readily available

in the public domain, a general experimental protocol for the conjugation of amine-containing

molecules using a PEG-diacid linker is provided below. This protocol is based on standard

bioconjugation techniques.

General Protocol for Amide Bond Formation using NH-bis(PEG2-C2-acid)
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This protocol describes the steps to conjugate an amine-containing molecule (Molecule-NH2)

to both ends of the NH-bis(PEG2-C2-acid) linker.

Materials:

NH-bis(PEG2-C2-acid)

Molecule-NH2 (e.g., a ligand for a target protein or E3 ligase with a primary amine)

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling reagent

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) as an activator

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a solvent

Reaction vessel

Stirring apparatus

Purification system (e.g., HPLC)

Procedure:

Activation of Carboxylic Acid Groups: a. Dissolve NH-bis(PEG2-C2-acid) in anhydrous DMF

or DMSO. b. Add 2.2 equivalents of NHS (or HOBt) and 2.2 equivalents of DCC (or HATU) to

the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to activate the

carboxylic acid groups, forming an NHS ester intermediate.

Conjugation Reaction: a. In a separate vessel, dissolve Molecule-NH2 in anhydrous DMF or

DMSO. b. Add the solution of Molecule-NH2 to the activated NH-bis(PEG2-C2-acid)
solution. A slight excess (e.g., 2.5 equivalents) of Molecule-NH2 may be used to ensure

complete conjugation. c. Stir the reaction mixture at room temperature for 12-24 hours.

Purification: a. Monitor the reaction progress using an appropriate analytical technique (e.g.,

TLC or LC-MS). b. Once the reaction is complete, purify the resulting conjugate using

reverse-phase HPLC to remove unreacted starting materials and byproducts.
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Characterization: a. Confirm the identity and purity of the final conjugate using techniques

such as Mass Spectrometry and NMR spectroscopy.

The following diagram outlines a general workflow for the synthesis and characterization of a

PROTAC using a PEG-diacid linker like NH-bis(PEG2-C2-acid).
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PROTAC Synthesis & Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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